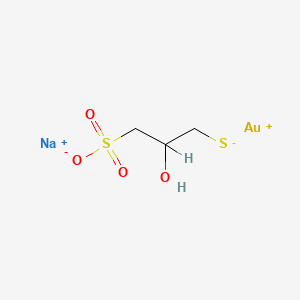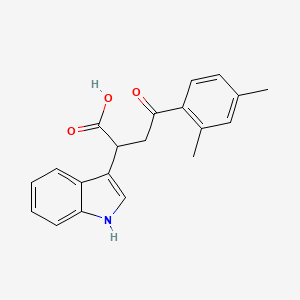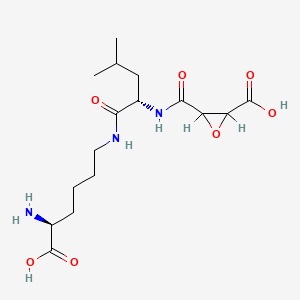
乙酰胆碱酯酶
概述
描述
Aceclidine is an organic compound known for its medicinal properties, particularly in ophthalmology. It is a parasympathomimetic miotic agent used primarily in the treatment of narrow-angle glaucoma and presbyopia. Aceclidine functions as a muscarinic acetylcholine receptor agonist, which helps in reducing intraocular pressure by causing pupil contraction (miosis) and improving near vision .
科学研究应用
Aceclidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Aceclidine is studied for its effects on muscarinic acetylcholine receptors and its role in neurotransmission.
Medicine: It is used in the treatment of glaucoma and presbyopia. .
Industry: Aceclidine is used in the formulation of ophthalmic solutions and other pharmaceutical products.
作用机制
Target of Action
Aceclidine primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
Aceclidine acts as an agonist at the muscarinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine . The activation of mAChRs leads to various cellular responses, depending on the specific subtype of the receptor and its location .
Biochemical Pathways
The activation of mAChRs by aceclidine can affect several biochemical pathwaysFor instance, they can influence the levels of cyclic AMP, lead to the activation of phospholipase C, and modulate ion channels . These changes can have downstream effects on cellular functions such as cell excitability and neurotransmitter release .
Pharmacokinetics
It is known that aceclidine is used topically as an ophthalmic solution, indicating that it is likely absorbed through the tissues of the eye
Result of Action
The primary result of aceclidine’s action is a decrease in intraocular pressure . This is achieved through its agonistic action on mAChRs, which leads to the contraction of the ciliary muscle in the eye. This contraction improves the drainage of aqueous humor from the eye, thereby reducing intraocular pressure . This makes aceclidine effective in the treatment of conditions like open-angle glaucoma .
生化分析
Biochemical Properties
Aceclidine acts as a muscarinic acetylcholine receptor agonist . It is an organic compound that is structurally related to quinuclidine . Its alternative name is 3-acetoxyquinuclidine .
Cellular Effects
Aceclidine decreases intraocular pressure . It exerts its effects by acting as a muscarinic acetylcholine receptor agonist . Side effects of Aceclidine include increased salivation and bradycardia (in excessive doses) .
Molecular Mechanism
The molecular mechanism of Aceclidine involves its action as a muscarinic acetylcholine receptor agonist . This means it binds to and activates muscarinic acetylcholine receptors, leading to a decrease in intraocular pressure .
准备方法
Synthetic Routes and Reaction Conditions: Aceclidine can be synthesized through the acetylation of quinuclidine. The process involves the reaction of quinuclidine with acetic anhydride under controlled conditions to yield aceclidine. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods: In industrial settings, the production of aceclidine involves large-scale acetylation processes. The reaction is carried out in reactors equipped with temperature control systems to maintain the optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions: Aceclidine undergoes various chemical reactions, including:
Oxidation: Aceclidine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert aceclidine into its reduced forms.
Substitution: Aceclidine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of aceclidine .
相似化合物的比较
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma and presbyopia.
Carbachol: A non-selective muscarinic agonist with similar applications.
Talsaclidine: Structurally related to aceclidine and used for similar therapeutic purposes .
Uniqueness of Aceclidine: Aceclidine’s unique property lies in its selective action on muscarinic receptors, particularly the pupillary sphincter muscle, which allows it to improve near vision without significantly affecting the ciliary muscle. This selective action reduces the risk of myopic shift and other side effects commonly associated with non-selective muscarinic agonists .
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045658 | |
| Record name | Aceclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-61-2 | |
| Record name | Aceclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aceclidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aceclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aceclidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Aceclidine exert its effects on the body?
A1: Aceclidine is a muscarinic acetylcholine receptor agonist. [, , , , , , , , ] It binds to muscarinic receptors, mimicking the action of the neurotransmitter acetylcholine. This binding leads to a variety of effects depending on the location and subtype of the muscarinic receptor involved.
Q2: What are the primary muscarinic receptor subtypes involved in Aceclidine's ocular effects?
A2: Research suggests that Aceclidine's effects on intraocular pressure and pupillary constriction are primarily mediated by the M3 muscarinic receptor subtype, with a potential secondary role for the M1 subtype. [, , ] The M2 receptor subtype appears to have less involvement in these ocular responses. []
Q3: Does Aceclidine directly affect outflow facility in the eye?
A3: Studies on perfused human anterior segments lacking an intact ciliary muscle demonstrate that Aceclidine can directly increase outflow facility. [] This effect is biphasic, with increased facility at lower concentrations (10-9 to 10-6 M) and no significant change at higher concentrations. []
Q4: Does Aceclidine interact with the ciliary muscle in the eye?
A4: Research indicates that Aceclidine's effect on outflow facility might involve interaction with the ciliary muscle. [] One study using rhesus monkeys with ciliary muscle disinsertion observed a limited increase in outflow facility with high-dose intracameral Aceclidine compared to control eyes, suggesting that the ciliary muscle plays a role in Aceclidine's action. []
Q5: How does the response to Aceclidine compare in the longitudinal and circular vectors of the ciliary muscle?
A5: In vitro studies on isolated rhesus monkey ciliary muscle strips showed that Aceclidine induces dose-dependent contraction in both longitudinal and coronal vectors without significant dissociation between the two. [] This suggests that Aceclidine does not selectively activate one vector over the other.
Q6: Does age affect the contractile response of the ciliary muscle to Aceclidine?
A6: In vitro studies on isolated rhesus monkey ciliary muscle strips show no significant variation in contractile response to near-maximal doses of Aceclidine with age. [] This suggests that age-related decreases in ciliary muscle mobility observed in vivo might be due to extra-muscular factors rather than reduced muscle contractility.
Q7: How do structural modifications to Aceclidine affect its activity at muscarinic receptors?
A8: Studies replacing the acetyl group of Aceclidine with various 1,2,5-thiadiazoles resulted in compounds with varying muscarinic agonist potency and selectivity. [] Notably, butyloxy and butylthio substitutions on the 1,2,5-thiadiazole ring yielded potent m1 muscarinic agonists. []
Q8: What is the significance of the oxygen or sulfur atom in the substituent on the 1,2,5-thiadiazole ring for the activity of Aceclidine analogs?
A9: Structure-activity relationship studies suggest that the oxygen or sulfur atom in the substituent on the 1,2,5-thiadiazole ring plays a crucial role in the activation of the m1 receptor by Aceclidine analogs. [] Replacing the 1,2,5-thiadiazole ring with iso-pi-electronic groups like 1,2,5-oxadiazole or pyrazine resulted in significantly reduced activity. []
Q9: How does Aceclidine reach the anterior chamber of the eye after topical application?
A10: Research using rabbit models indicates that Aceclidine primarily enters the anterior chamber through corneal penetration after topical application. [] Conjunctival absorption appears to be minimal, with less than 50 ng detected in the anterior chamber following conjunctival application. []
Q10: What is the duration of action of Aceclidine on intraocular pressure?
A11: Studies in humans show that Aceclidine, at various concentrations, can lower intraocular pressure for at least seven hours. []
Q11: Can chronic administration of Aceclidine lead to desensitization of iris sphincter cholinoceptors?
A12: Studies in humans suggest that chronic administration of cholinomimetic miotics, including Aceclidine, can lead to desensitization of iris sphincter cholinoceptors. [] This desensitization manifests as a reduced light reflex response and an overshoot of resting pupil diameter even after the drug's miotic effect has subsided. [] Similar observations were made in glaucoma patients following withdrawal from chronic pilocarpine therapy. []
Q12: Are there any known toxic effects of Aceclidine on ocular tissues?
A13: Research on the metabolic effects of Aceclidine using cultivated lens epithelia and iris tissue revealed a significant reduction in glucose consumption by lens epithelia at concentrations required for therapeutic efficacy (0.25 g/100 ml medium). [] This suggests a potential for Aceclidine to affect lens metabolism, warranting careful monitoring of the lens in patients treated with the drug. []
Q13: Does topical application of Aceclidine affect brain bioelectrical activity?
A14: Studies on rabbits indicate that topical application of Aceclidine can affect brain bioelectrical activity, characterized by pronounced activation of the electroencephalogram (EEG). [] This effect can be reduced or blocked by conjunctival administration of atropine and benactizine. []
Q14: How does the miotic effect of Aceclidine compare to other cholinomimetic drugs?
A15: In owl monkeys, Aceclidine demonstrated a weaker miotic effect compared to pilocarpine and oxotremorine. [] Oxotremorine was found to be the most potent miotic agent, with a longer duration of action than Aceclidine and pilocarpine. []
Q15: How does Aceclidine compare to pilocarpine in terms of cholinergic effects?
A16: While previous studies suggested that Aceclidine, particularly its (+) isomer, might possess stronger cholinergic effects than pilocarpine, clinical studies comparing their effects on intraocular pressure, pupillary constriction in glaucoma patients, and accommodation in healthy individuals found no significant difference between the two drugs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)






